molecular formula C10H22 B1207745 3,3-Dimethyloctane CAS No. 4110-44-5

3,3-Dimethyloctane

Cat. No.: B1207745
CAS No.: 4110-44-5
M. Wt: 142.28 g/mol
InChI Key: DBULLUBYDONGLT-UHFFFAOYSA-N
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Description

3,3-Dimethyloctane is an organic compound with the chemical formula C10H22. It belongs to the alkane group, characterized by single bonds between carbon atoms. This compound is a branched alkane, featuring two methyl groups attached to the third carbon of an octane chain. It is often used as an organic solvent in chemical laboratories and can also serve as a fuel additive due to its low ignition point and higher combustion temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethyloctane can be synthesized through various methods. One common approach involves the reaction of phosphorus octachloride with cyclohexanone, followed by dehydration . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of suitable precursors under controlled conditions. The process typically requires high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyloctane primarily undergoes substitution reactions due to the presence of single bonds between carbon atoms. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce this compound to simpler alkanes.

    Substitution: Halogenation reactions with chlorine or bromine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.

Major Products:

    Oxidation: Alcohols, ketones

    Reduction: Simpler alkanes

    Substitution: Halogenated derivatives

Scientific Research Applications

3,3-Dimethyloctane finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3-Dimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

  • 2,2-Dimethyloctane
  • 3,3-Dimethylhexane
  • 3-Ethyl-3-methylheptane

Comparison: 3,3-Dimethyloctane is unique due to the specific positioning of its methyl groups on the third carbon of the octane chain. This structural feature imparts distinct physical and chemical properties compared to its isomers. For instance, 2,2-Dimethyloctane has its methyl groups on the second carbon, resulting in different reactivity and boiling points.

Properties

IUPAC Name

3,3-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBULLUBYDONGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194051
Record name 3,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4110-44-5
Record name 3,3-Dimethyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyloctane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,3-dimethyloctane in relation to plant-parasitic nematodes?

A: Research suggests that this compound plays a role in reducing the infection of tomato roots by the root-knot nematode Meloidogyne incognita. [] This nematode species causes significant damage to crops worldwide. Studies have shown that the presence of this compound in tomato root exudates, potentially secreted due to the colonization of roots by the bacterium Bacillus cereus BCM2, makes the roots less attractive to the nematodes. [] In laboratory settings, M. incognita juveniles (J2) were observed to avoid areas treated with this compound. []

Q2: How does the presence of Bacillus cereus BCM2 in tomato roots affect this compound levels and nematode infection?

A: When tomato roots are colonized by Bacillus cereus BCM2, the composition of the root exudates changes. [] One notable change is a marked increase in the secretion of this compound. [] This altered exudate composition, specifically the increased this compound, appears to repel M. incognita J2, thereby reducing their ability to infect the roots. [] This interaction highlights the potential of B. cereus BCM2 as a biocontrol agent against M. incognita infection in tomato plants.

Q3: Beyond its potential role in nematode repellency, has this compound been identified in other contexts?

A: Yes, this compound has been identified as a constituent of sheep milk. [] Interestingly, its presence and concentration vary among different sheep breeds, suggesting potential influences from factors like diet and breeding conditions. [] Additionally, this compound has been detected in the ethanol extract of Eugenia flocossa leaves. [] This finding contributes to the understanding of the phytochemical profile of this plant, although the specific role of this compound within E. flocossa remains to be elucidated.

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